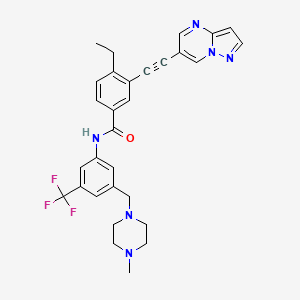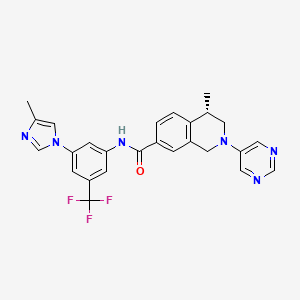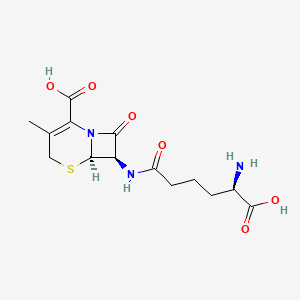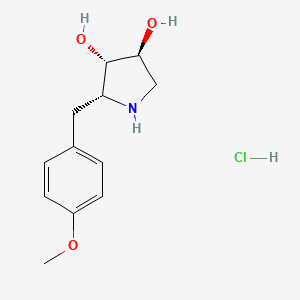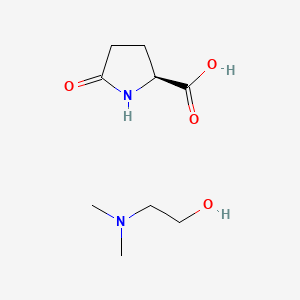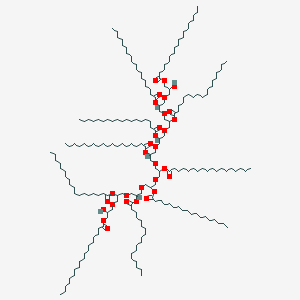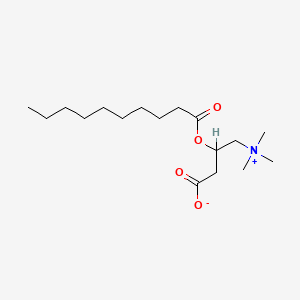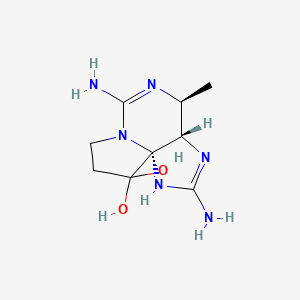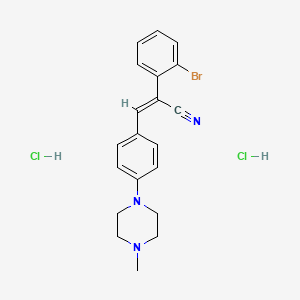
DG172 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG172 dihydrochloride is a selective PPARβ/δ antagonist . It has an IC50 value of 27 nM . DG172 enhances transcriptional corepressor recruitment and down-regulates transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . It also promotes the differentiation of dendritic cells (DCs) from GM-CSF-induced mouse bone marrow cells (BMCs) and reduces Ly6b + /Gr1 + granulocytic cells .
Molecular Structure Analysis
The molecular formula of DG172 dihydrochloride is C20H22BrCl2N3 . The molecular weight is 455.22 .Physical And Chemical Properties Analysis
DG172 dihydrochloride is a solid substance with a light yellow to yellow color . It is stable if stored as directed and should be kept away from strong oxidizing agents . It should be stored at 4°C in sealed storage, away from moisture .科学的研究の応用
PPARβ/δ Antagonist
DG172 dihydrochloride is a selective PPARβ/δ antagonist . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation . By selectively inhibiting PPARβ/δ, DG172 dihydrochloride can be used to study these biological processes .
Transcriptional Corepressor Recruitment
DG172 dihydrochloride enhances the recruitment of transcriptional corepressors . This property makes it a valuable tool for studying the mechanisms of gene regulation and the role of corepressors in cellular processes .
Down-regulation of Angptl4
DG172 dihydrochloride down-regulates the transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . Angptl4 is involved in lipid metabolism and angiogenesis, so DG172 dihydrochloride can be used to investigate these processes .
Cell Proliferation
DG172 dihydrochloride has been shown to promote the proliferation of TM4 cells . This suggests potential applications in studying cell growth and development .
Claudin-11 Expression
DG172 dihydrochloride reduces the expression of claudin-11 in TM4 cells . Claudin-11 is a protein involved in the formation of tight junctions between cells, so DG172 dihydrochloride can be used to study cell-cell interactions and tissue integrity .
Dendritic Cell Differentiation
DG172 dihydrochloride promotes the differentiation of dendritic cells from GM-CSF-induced mouse bone marrow cells and reduces Ly6b+/Gr1+ granulocytic cells . This suggests potential applications in immunology and hematopoiesis .
作用機序
Target of Action
DG172 dihydrochloride is a selective antagonist of Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ), with an IC50 of 27 nM . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
DG172 dihydrochloride acts as an inverse agonist, enhancing the recruitment of transcriptional corepressors . This results in the down-regulation of the transcription of the PPARβ/δ target gene Angiopoietin-like 4 (Angptl4) in mouse myoblasts .
Biochemical Pathways
The primary biochemical pathway affected by DG172 dihydrochloride is the PPARβ/δ signaling pathway. By down-regulating the transcription of Angptl4, DG172 dihydrochloride can influence lipid metabolism and inflammation . Additionally, DG172 dihydrochloride has been shown to promote the differentiation of dendritic cells from Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)-induced mouse bone marrow cells .
Pharmacokinetics
DG172 dihydrochloride is orally available . .
Result of Action
The molecular and cellular effects of DG172 dihydrochloride’s action include the down-regulation of Angptl4 gene expression and the promotion of dendritic cell differentiation . These effects can lead to changes in lipid metabolism, inflammation, and immune response .
Action Environment
The action, efficacy, and stability of DG172 dihydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and solubility of the compound . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DG172 dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)

